molecular formula C25H19BrCl2N2O3S B609643 Rheb inhibitor NR1 CAS No. 2216763-38-9

Rheb inhibitor NR1

Cat. No. B609643
M. Wt: 578.3
InChI Key: MJYFVDNMTKLGTH-UHFFFAOYSA-N
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Description

Rheb inhibitor NR1 is a small molecule that binds to Rheb in the switch II domain and selectively blocks mTORC1 signaling . It is a potent inhibitor of mTORC1-driven phosphorylation of ribosomal protein S6 kinase beta-1 (S6K1) but does not inhibit phosphorylation of AKT or ERK . Unlike rapamycin, NR1 does not inhibit mTORC2 upon prolonged treatment . It has been suggested that pharmacological inhibition of Rheb is an effective approach for selective inhibition of mTORC1 with therapeutic potential .


Physical And Chemical Properties Analysis

Rheb inhibitor NR1 has a chemical formula of C25H19BrCl2N2O3S and a molecular weight of 578.3 . No further physical or chemical properties are provided in the retrieved papers.

Scientific Research Applications

  • Selective Targeting of mTORC1 Signaling : NR1, as a small molecule inhibitor, binds to the small G-protein Rheb in the switch II domain, selectively blocking mTORC1 signaling. This inhibition does not affect the phosphorylation of AKT or ERK, indicating a selective action. Importantly, unlike rapamycin, NR1 doesn't inhibit mTORC2 upon prolonged treatment. This specificity makes NR1 an effective tool for selectively inhibiting mTORC1 with potential therapeutic applications in diseases associated with aberrant mTORC1 signaling, such as fibrotic, metabolic, and neurodegenerative diseases, and certain types of cancer (Mahoney et al., 2018).

  • Role in Cell Growth and Disease : Mutations in the Drosophila melanogaster Rheb gene were found to inhibit growth, while overexpression promoted growth. Rheb functions downstream of the tumor suppressors Tsc1–Tsc2 in the TOR signaling pathway and controls growth, with a major effector being ribosomal S6 kinase (S6K). This provides insights into the mechanism through which multicellular organisms regulate cell, organ, and body growth, and has implications for growth-related diseases like cancer (Stocker et al., 2003).

  • Implications in Non-Small Cell Lung Cancer : NR1's target, Rheb, is highly expressed in non-small cell lung cancer (NSCLC) tissues and cell lines. The Rheb expression levels correlate with the phosphorylation of its downstream target S6 and the sensitivity of NSCLC cells to farnesyltransferase inhibitors (FTIs)-induced growth inhibition and apoptosis. This suggests that Rheb is a critical target for FTIs therapy in NSCLC (Zheng et al., 2010).

  • Role in Myocardial Ischemia and Metabolic Syndrome : Rheb's inhibition promotes cell survival during energy deprivation, such as during myocardial ischemia. Inactivation of Rheb protects cardiomyocytes through the activation of autophagy. This suggests that Rheb and mTORC1 may be therapeutic targets to reduce myocardial damage during ischemia, especially in patients with obesity and metabolic syndrome (Sciarretta et al., 2012).

  • Implications in Cancer Treatment : NR1’s target, Rheb, is involved in mTOR signaling, a pathway critically implicated in cancer. Studies have shown that inhibition of Rheb farnesylation and mTOR signaling has therapeutic potential in cancer treatment. For instance, the farnesyl transferase inhibitor SCH66336 inhibits Rheb farnesylation and thus mTOR signaling, impacting cancer cell growth and survival (Basso et al., 2005).

properties

IUPAC Name

4-bromo-6-(3,4-dichlorophenyl)sulfanyl-1-[[4-(dimethylcarbamoyl)phenyl]methyl]indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrCl2N2O3S/c1-29(2)24(31)15-5-3-14(4-6-15)13-30-22-11-17(34-16-7-8-20(27)21(28)10-16)9-19(26)18(22)12-23(30)25(32)33/h3-12H,13H2,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYFVDNMTKLGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3Br)SC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrCl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336670
Record name HY-124798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rheb inhibitor NR1

CAS RN

2216763-38-9
Record name HY-124798
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216763389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HY-124798
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HY-124798
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6P39EU2QU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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